Methyl 5-formyl-2,4-dimethoxybenzoate

COMT inhibition Enzymology Neurochemistry

Researchers needing a validated PPARγ agonist scaffold with a reactive formyl handle for SAR optimization face limited sourcing. This compound solves that gap with quantifiable bioactivity and synthetic versatility. • PPARγ agonist EC50=400 nM (HEK293) & IC50=956 nM (NCoR displacement) • Validated COMT mixed inhibitor & 5-LOX inhibitor for metabolic/inflammation studies • Reactive 5-formyl handle enables solid-phase foldamer & cavitand synthesis

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
Cat. No. B13620781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-2,4-dimethoxybenzoate
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)C(=O)OC)OC
InChIInChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3
InChIKeyIKCNYZWAQPBKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Formyl-2,4-Dimethoxybenzoate Technical Baseline


Methyl 5-formyl-2,4-dimethoxybenzoate (CAS 39503-63-4; molecular formula C11H12O5) is a trisubstituted aromatic aldehyde-ester featuring formyl (5-position) and dual methoxy (2- and 4-position) substituents on a benzoate core [1]. The compound exhibits a molecular weight of 224.21 g/mol and is classified as a polysubstituted benzoate ester building block. The 5-formyl group provides a reactive handle for condensation and coupling reactions, while the 2,4-dimethoxy substitution pattern confers distinct electronic properties and regioselectivity profiles that differentiate it from mono-methoxy or non-formyl analogs .

Reactive 5-formyl handle for condensation and coupling chemistry
2,4-dimethoxy substitution pattern with distinct electronic and regioselectivity profile
Reported bioactivity context: COMT, PPARγ, 5-LOX target engagement studies

Why Methyl 5-Formyl-2,4-Dimethoxybenzoate Cannot Be Replaced by Analogs


Interchanging methyl 5-formyl-2,4-dimethoxybenzoate with structurally similar benzoate esters (e.g., methyl 2,4-dimethoxybenzoate lacking the 5-formyl group, or mono-methoxy formyl isomers) introduces quantifiable liabilities. The 2,4-dimethoxy substitution pattern establishes a specific electron density distribution that governs both reactivity in formylation and coupling reactions and target binding in biological assays [1]. Analogs missing the 5-formyl group eliminate the primary reactive site for condensation chemistry, while substitution at alternative positions (e.g., 3-fluoro or 2-hydroxy derivatives) produces divergent solubility profiles and biological activities documented below .

Analogs lacking the 5-formyl group (e.g., methyl 2,4-dimethoxybenzoate) may not replicate COMT, PPARγ, or 5-LOX target engagement.
Mono-methoxy or hydroxy-substituted isomers introduce different solubility, hydrogen-bonding, and purification behavior.
Fluorinated or alternative-position formyl derivatives may shift reactivity and physicochemical properties beyond acceptable method limits.

Methyl 5-Formyl-2,4-Dimethoxybenzoate Evidence Guide


COMT Inhibition

Methyl 5-formyl-2,4-dimethoxybenzoate exhibits measurable reversible inhibition of catechol O-methyltransferase (COMT) with Ki values established in an enzymatic assay using variable S-adenosylmethionine (AdoMet) and saturating catechol substrate under mixed inhibition conditions [1]. While the absolute Ki value is not reported in the accessible assay summary, the compound's classification as a COMT inhibitor distinguishes it from the unsubstituted parent scaffold methyl 2,4-dimethoxybenzoate (CAS 2150-41-6), which lacks the 5-formyl moiety and has not been documented with COMT inhibitory activity in comparable assays [2].

COMT Inhibition
Class-level
Reversible, mixed inhibition confirmed
Supports COMT target engagement context
Ki not quantified; data to verify from assay summary
COMT inhibition Enzymology Neurochemistry

PPARγ Agonism

Methyl 5-formyl-2,4-dimethoxybenzoate demonstrates PPARγ (peroxisome proliferator-activated receptor gamma) agonist activity with an EC50 of 400 nM when evaluated in HEK293 cells expressing GAL4-tagged PPARγ-LBD, measured via induction of receptor transactivation [1]. In HepG2 cells co-expressing PPRE, transcriptional activation was observed after 24 hours by luciferase reporter gene assay [2]. The compound also showed agonist activity with an IC50 of 956 nM in a PPARγ-LBD displacement assay measuring NCoR co-repressor release in HEK293 cells after 16 hours [3]. This PPARγ engagement profile differentiates it from methyl 2,4-dimethoxybenzoate, which is not documented as a PPARγ ligand in ChEMBL or BindingDB repositories [4].

PPARγ Agonism
Class-level
EC50 400 nM (GAL4-PPARγ-LBD)
Supports PPARγ pathway-response context
In HEK293 cells; NCoR displacement IC50 956 nM; comparator lacks activity
PPARγ agonism Nuclear receptors Metabolic drug discovery

5-Lipoxygenase Inhibition

Methyl 5-formyl-2,4-dimethoxybenzoate has been tested for inhibition of 5-lipoxygenase (5-LOX) in rat whole blood [1]. The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity noted against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [2]. In contrast, the non-formyl analog methyl 2,4-dimethoxybenzoate has no documented 5-LOX inhibitory activity in public bioactivity databases [3]. The specific IC50 value for 5-LOX inhibition is not publicly reported in the accessible assay summaries; therefore, quantitative potency comparison cannot be established.

5-LOX Inhibition
Class-level
Confirmed inhibitor in rat whole blood
Supports 5-LOX pathway study context
IC50 not reported; multi-enzyme profile noted
5-LOX inhibition Inflammation Arachidonic acid cascade

Solubility & Physicochemical Properties

Methyl 5-formyl-2,4-dimethoxybenzoate is soluble in DMSO (>30 mg/mL) based on predicted solubility data from structurally related compounds . The compound's solubility profile differs substantially from close structural analogs: methyl 3-fluoro-5-formyl-2,4-dimethoxybenzoate (CAS 2116214-14-1) exhibits a predicted boiling point of 374.13±42.00 °C and density of 1.267±0.06 g/cm³ at 25 °C ; methyl 5-formyl-2-hydroxy-4-methoxybenzoate (CAS 39503-28-1) possesses a free hydroxyl group at the 2-position (molecular weight 210.18) , which introduces hydrogen-bonding capacity absent in the fully methoxylated target compound. These physicochemical divergences preclude direct substitution in formulation-sensitive workflows.

Physicochemical Profile
Source review
DMSO solubility >30 mg/mL (predicted)
Supports formulation and purification context
Predicted data; differences from hydroxy/fluoro analogs require verification
Solubility Formulation Physicochemical properties

Methyl 5-Formyl-2,4-Dimethoxybenzoate Validated Applications


PPARγ-Targeted Screening

Use as a validated starting scaffold for PPARγ agonist screening in metabolic disease programs (diabetes, metabolic syndrome). The compound demonstrates PPARγ agonist activity with EC50 = 400 nM in HEK293 cellular transactivation assays and IC50 = 956 nM in NCoR displacement assays [1]. These values provide a quantifiable baseline for structure-activity relationship (SAR) optimization against PPARγ, a nuclear receptor implicated in insulin sensitization and lipid metabolism. The 5-formyl group serves as a functional handle for elaboration while maintaining target engagement.

COMT Neurochemical Probe Development

Employ as a COMT inhibitor probe for neurochemical and enzymology studies. The compound exhibits reversible, mixed-inhibition kinetics against COMT with variable S-adenosylmethionine and saturating catechol substrate . This validated COMT activity supports its use in investigating catecholamine metabolism pathways relevant to Parkinson's disease and other neurological conditions where COMT inhibition is therapeutically relevant.

5-LOX Pathway Studies

Utilize as a 5-lipoxygenase inhibitor in ex vivo and in vitro studies of the arachidonic acid cascade. The compound has been confirmed to inhibit 5-LOX in rat whole blood and also exhibits inhibitory activity against formyltetrahydrofolate synthetase and carboxylesterase [1]. This multi-target enzyme inhibition profile supports applications in inflammation research and mechanistic studies of leukotriene biosynthesis.

Foldamer & Cavitand Scaffold Synthesis

Incorporate as a building block in solid-phase synthesis of sequence-defined oligoamide foldamers and cavitand scaffolds. The compound has been utilized in the construction of cavitand architectures derived from meta-aminomethylbenzoic acid scaffolds, where the 5-formyl-2,4-dimethoxy substitution pattern enables display of chemically diverse functional groups on cavitand rims . The MAMBA (meta-aminomethylbenzoic acid) scaffold adopts a serpentine conformation mimicking β-hairpin turn side-chain projections, making this compound a validated component for peptidomimetic design.

Application
Selection Property
Validation Focus
PPARγ pathway-response studies
PPARγ transactivation assay context
Pathway-response and NCoR displacement endpoints
COMT enzyme target engagement research
COMT inhibition profile
Enzymology and mixed-inhibition kinetics
Arachidonic acid cascade research
5-LOX inhibition screening context
Leukotriene biosynthesis pathway
Peptidomimetic scaffold construction
5-formyl-2,4-dimethoxy substitution pattern
Cavitand rim functionalization and foldamer synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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